

Unraveling the Structure-Activity Relationship of CRT 0105446: A Technical Guide

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Compound of Interest

Compound Name: CRT 0105446

Cat. No.: B12398419

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Introduction

CRT 0105446, scientifically known as N-{5-[3-(4-Methoxy-2-trifluoromethyl-phenyl)-pyridin-4-yl]-thiazol-2-yl}-isobutyramide, is a potent and selective inhibitor of LIM kinases (LIMK). LIM kinases, comprising LIMK1 and LIMK2, are critical regulators of actin dynamics and play a significant role in various cellular processes, including cell migration, proliferation, and cytoskeletal organization. Dysregulation of LIMK activity has been implicated in several pathologies, most notably cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **CRT 0105446**, detailing its biological activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Quantitative Biological Data

The biological activity of **CRT 0105446** has been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

Target	IC50 (nM)	Assay Type	Reference
LIMK1	8	In vitro enzyme assay	[1]
LIMK2	32	In vitro enzyme assay	[1]

Table 1: Inhibitory Potency of **CRT 0105446** against LIM Kinases. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of **CRT 0105446** against both LIMK1 and LIMK2.

To assess the selectivity of **CRT 0105446**, a comprehensive kinome scan was performed against a panel of 442 kinases. The results are summarized below, highlighting the percentage of kinases inhibited at a concentration of 10 μ M. This broad screening is crucial for understanding the off-target effects and the overall therapeutic window of the compound.

Kinase Inhibition Level	Percentage of Kinome (%)
>90%	1.1
65-90%	2.5
35-65%	4.8
10-35%	15.6
<10%	76.0

Table 2: Kinome Selectivity Profile of **CRT 0105446** at 10 μ M. The data illustrates the high selectivity of **CRT 0105446**, with a large majority of the kinome showing minimal inhibition.

Experimental Protocols

The characterization of **CRT 0105446** involved a series of well-defined experimental protocols. Below are the detailed methodologies for the key experiments cited.

In Vitro LIMK Enzyme Inhibition Assay

This assay was employed to determine the IC50 values of **CRT 0105446** against LIMK1 and LIMK2.

Materials:

- Recombinant human LIMK1 and LIMK2 enzymes
- Cofilin (substrate)

- ATP (Adenosine triphosphate)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- **CRT 0105446** (dissolved in DMSO)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- Microplates (e.g., 384-well plates)

Procedure:

- A solution of the respective LIM kinase and its substrate, cofilin, is prepared in the assay buffer.
- Serial dilutions of **CRT 0105446** are prepared and added to the microplate wells. A DMSO control (vehicle) is also included.
- The enzyme-substrate mixture is added to the wells containing the compound.
- The kinase reaction is initiated by the addition of ATP.
- The reaction is incubated at room temperature for a specified period (e.g., 1 hour).
- The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent.
- The IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

KINOMEScan™ Selectivity Profiling

This competition binding assay was utilized to determine the selectivity of **CRT 0105446** across the human kinome.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase

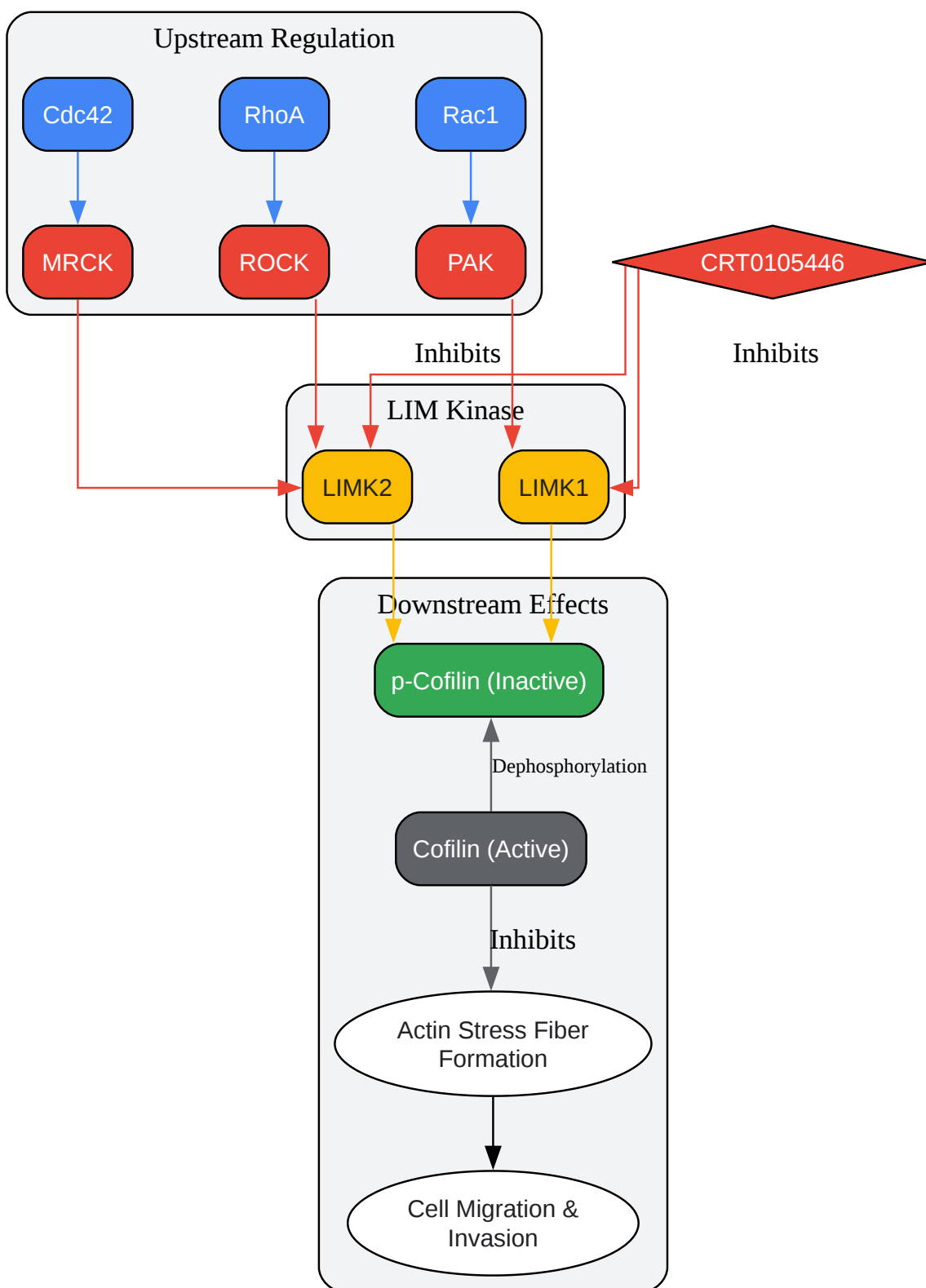
bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

Procedure:

- A library of human kinases, each tagged with a unique DNA identifier, is used.
- An immobilized ligand that binds to the ATP-binding site of the kinases is prepared on a solid support (e.g., beads).
- **CRT 0105446** is incubated with the DNA-tagged kinases and the immobilized ligand.
- If **CRT 0105446** binds to a kinase, it will prevent that kinase from binding to the immobilized ligand.
- The beads are washed to remove unbound kinases.
- The amount of each kinase remaining bound to the beads is quantified by qPCR using primers specific for each DNA tag.
- The results are expressed as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given compound concentration.

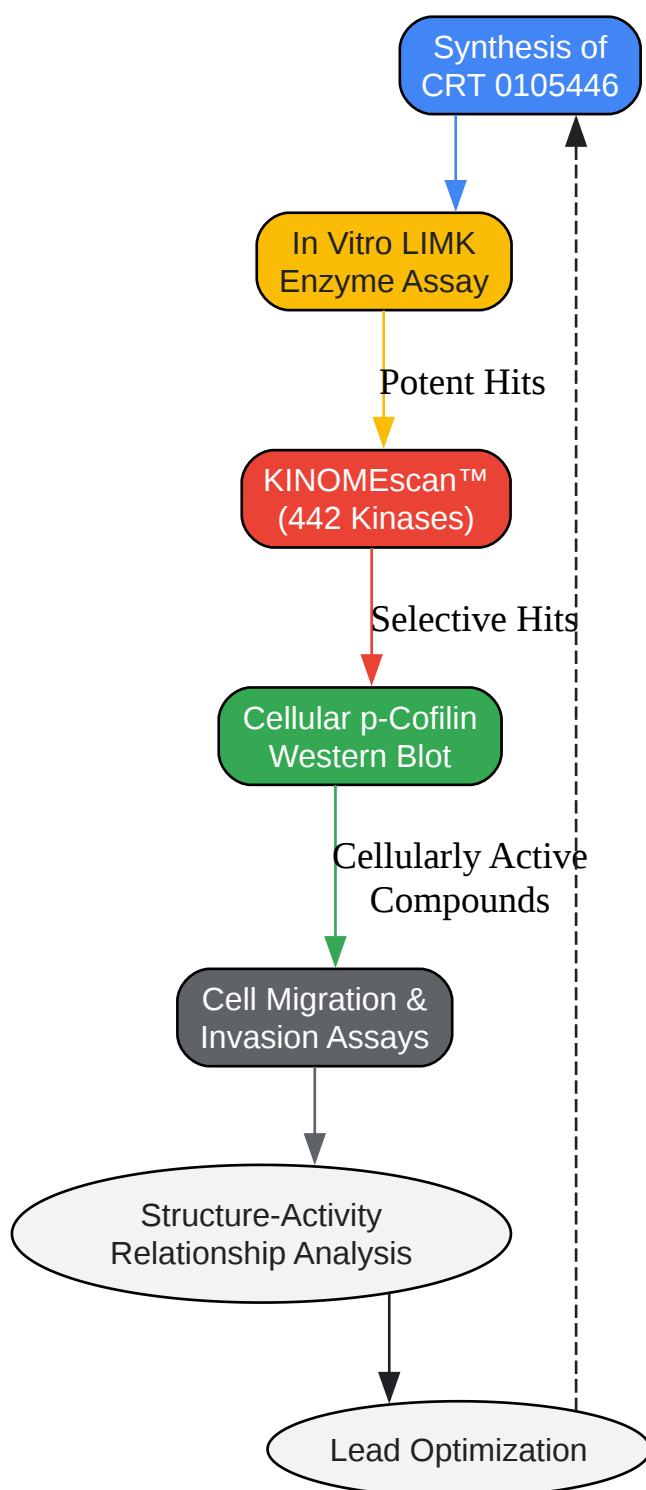
Signaling Pathway and Experimental Workflow

The primary mechanism of action of **CRT 0105446** is the inhibition of LIM kinases, which in turn affects the phosphorylation of cofilin and the regulation of the actin cytoskeleton. The following diagrams illustrate the key signaling pathways and the experimental workflow for evaluating LIMK inhibitors.



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Figure 1: The LIMK signaling pathway. Upstream GTPases like RhoA, Rac1, and Cdc42 activate their respective effector kinases (ROCK, PAK, MRCK), which in turn phosphorylate and activate LIMK1 and LIMK2. Activated LIMKs phosphorylate and inactivate cofilin, leading to the stabilization of actin filaments and promoting cell migration and invasion. **CRT 0105446** directly inhibits LIMK1 and LIMK2, thereby blocking this cascade.



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Figure 2: Experimental workflow for the evaluation of LIMK inhibitors. The process begins with the synthesis of the compound, followed by a primary screen to assess its potency against the target kinases. Selective and potent compounds are then profiled for their broader kinome selectivity. Cellular assays confirm target engagement in a physiological context, and functional assays evaluate the compound's effect on cellular processes. The data from these experiments inform the structure-activity relationship analysis, guiding further lead optimization.

Conclusion

CRT 0105446 is a potent and selective inhibitor of LIMK1 and LIMK2 with demonstrated activity in cellular assays. Its favorable selectivity profile, as revealed by extensive kinome scanning, suggests a reduced potential for off-target effects. The detailed understanding of its structure-activity relationship, coupled with the robust experimental protocols for its characterization, provides a solid foundation for its further development as a potential therapeutic agent for diseases driven by aberrant LIMK signaling, such as cancer. The signaling pathway and experimental workflow diagrams presented herein offer a clear visual guide for researchers in the field of kinase inhibitor drug discovery.

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References

- 1. Different activity regulation and subcellular localization of LIMK1 and LIMK2 during cell cycle transition - PubMed [pubmed.ncbi.nlm.nih.gov]
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